molecular formula C7H14ClNO B1432497 N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride CAS No. 1543028-41-6

N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride

Cat. No.: B1432497
CAS No.: 1543028-41-6
M. Wt: 163.64 g/mol
InChI Key: OJBYVQFIEZYRRH-UHFFFAOYSA-N
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Description

N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride is an organic compound that belongs to the class of carbamoyl chlorides. This compound is characterized by the presence of a carbamoyl group (–CONH2) attached to a chloride atom. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride can be synthesized through the reaction of N-(2,2-dimethylpropyl)-N-methylamine with phosgene (COCl2). The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to prevent the decomposition of phosgene. The reaction can be represented as follows:

N-(2,2-dimethylpropyl)-N-methylamine+COCl2N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride+HCl\text{N-(2,2-dimethylpropyl)-N-methylamine} + \text{COCl}_2 \rightarrow \text{this compound} + \text{HCl} N-(2,2-dimethylpropyl)-N-methylamine+COCl2​→N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The process is optimized to maximize yield and minimize the formation of by-products. Safety measures are crucial due to the use of phosgene, a highly toxic and reactive gas.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thiocarbamates.

    Hydrolysis: In the presence of water, it hydrolyzes to form N-(2,2-dimethylpropyl)-N-methylcarbamic acid and hydrochloric acid.

    Reduction: It can be reduced to N-(2,2-dimethylpropyl)-N-methylamine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, chloroform, tetrahydrofuran (THF)

    Catalysts: Base catalysts such as triethylamine (TEA) or pyridine

Major Products

    Carbamates: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thiocarbamates: Formed by reaction with thiols

Scientific Research Applications

N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Utilized in the development of drugs, particularly in the synthesis of carbamate-based inhibitors.

    Industry: Applied in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride involves the formation of a reactive carbamoyl intermediate. This intermediate can interact with nucleophilic sites on target molecules, leading to the formation of stable carbamate linkages. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-dimethylpropyl)-N-methylcarbamic acid
  • N-(2,2-dimethylpropyl)-N-methylamine
  • N-(2,2-dimethylpropyl)-N-methylcarbamate

Uniqueness

N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride is unique due to its reactivity and versatility in forming various derivatives. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis. Compared to similar compounds, it offers a broader range of applications in different fields of research and industry.

Properties

IUPAC Name

N-(2,2-dimethylpropyl)-N-methylcarbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c1-7(2,3)5-9(4)6(8)10/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBYVQFIEZYRRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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